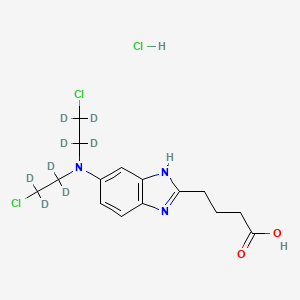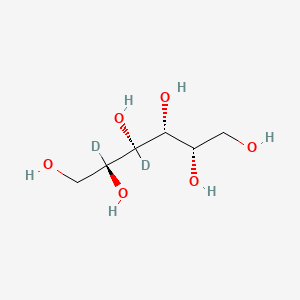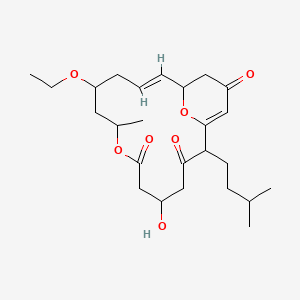
ERK-IN-2 (free base)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ERK-IN-2 (free base) is a potent inhibitor of extracellular signal-regulated kinase 2 (ERK2), with an IC50 value of 1.8 nanomolar . This compound is primarily used in scientific research to study the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ERK-IN-2 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for ERK-IN-2 (free base) are not widely documented. The compound is primarily synthesized in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
ERK-IN-2 (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ERK-IN-2 (free base) into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of ERK-IN-2 (free base) .
Wissenschaftliche Forschungsanwendungen
ERK-IN-2 (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in various chemical processes.
Biology: Employed in cell biology research to investigate the effects of ERK2 inhibition on cell proliferation, differentiation, and survival.
Medicine: Utilized in preclinical studies to explore its potential as a therapeutic agent for diseases involving aberrant ERK2 activity, such as cancer.
Industry: Applied in the development of new drugs and therapeutic strategies targeting the MAPK pathway
Wirkmechanismus
ERK-IN-2 (free base) exerts its effects by inhibiting the activity of extracellular signal-regulated kinase 2 (ERK2). The compound binds to the ATP-binding pocket of ERK2, preventing its phosphorylation and subsequent activation. This inhibition disrupts the MAPK pathway, leading to altered cellular processes such as reduced cell proliferation and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ERK-IN-1: Another ERK2 inhibitor with a similar mechanism of action but different potency and selectivity.
SCH772984: A selective inhibitor of ERK1 and ERK2 with distinct binding properties.
Ulixertinib: A dual inhibitor of ERK1 and ERK2, used in clinical trials for cancer treatment
Uniqueness
ERK-IN-2 (free base) is unique due to its high potency and selectivity for ERK2. Its ability to inhibit ERK2 at nanomolar concentrations makes it a valuable tool for studying the MAPK pathway and its role in various diseases .
Eigenschaften
Molekularformel |
C16H17N5O2 |
|---|---|
Molekulargewicht |
311.34 g/mol |
IUPAC-Name |
1-[4-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-[(1R)-1-phenylethyl]urea |
InChI |
InChI=1S/C16H17N5O2/c1-10(11-5-3-2-4-6-11)18-16(23)20-15-7-13-12(8-17-21-13)14(9-22)19-15/h2-8,10,22H,9H2,1H3,(H,17,21)(H2,18,19,20,23)/t10-/m1/s1 |
InChI-Schlüssel |
RAXZSEGXMBWYQK-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
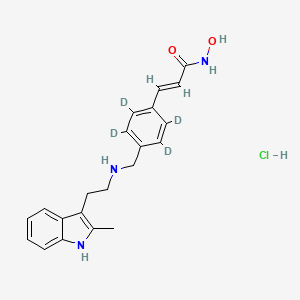

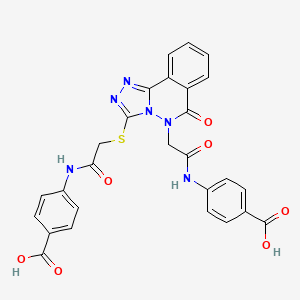


![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
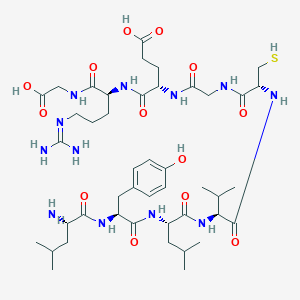
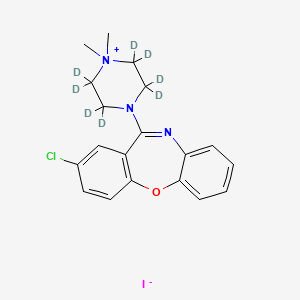
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
